molecular formula C6H6BrF3O2 B13658098 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Cat. No.: B13658098
M. Wt: 247.01 g/mol
InChI Key: LSVYBZXUIJPUGY-DUXPYHPUSA-N
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Description

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is an organic compound with the molecular formula C6H6BrF3O2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-methoxypent-3-en-2-one with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include primary aliphatic amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure selectivity and high yield .

Major Products Formed

The major products formed from the reactions of this compound include:

Scientific Research Applications

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C6H6BrF3O2

Molecular Weight

247.01 g/mol

IUPAC Name

(E)-5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

InChI

InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3/b4-2+

InChI Key

LSVYBZXUIJPUGY-DUXPYHPUSA-N

Isomeric SMILES

CO/C(=C/C(=O)C(F)(F)F)/CBr

Canonical SMILES

COC(=CC(=O)C(F)(F)F)CBr

Origin of Product

United States

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